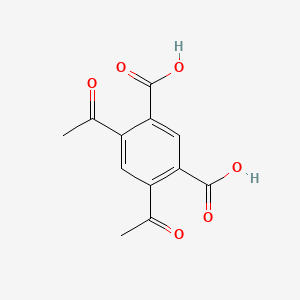
4,6-Diacetylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diacetylbenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two acetyl groups and two carboxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylbenzene-1,3-dicarboxylic acid typically involves the acetylation of benzene-1,3-dicarboxylic acid. One common method is the Friedel-Crafts acylation reaction, where benzene-1,3-dicarboxylic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diacetylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4,6-Dicarboxybenzene-1,3-dicarboxylic acid.
Reduction: 4,6-Dihydroxybenzene-1,3-dicarboxylic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diacetylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,6-Diacetylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,6-Dihydroxybenzene-1,3-dicarboxylic acid: Contains hydroxyl groups instead of acetyl groups, leading to different reactivity and applications.
2-Pyrone-4,6-dicarboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness: 4,6-Diacetylbenzene-1,3-dicarboxylic acid is unique due to the presence of both acetyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
67897-33-0 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4,6-diacetylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-8(6(2)14)10(12(17)18)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
AZFOTJCZALBCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



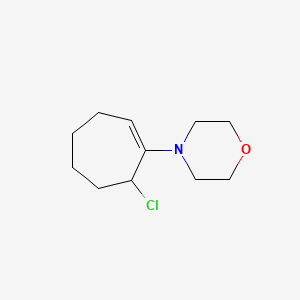
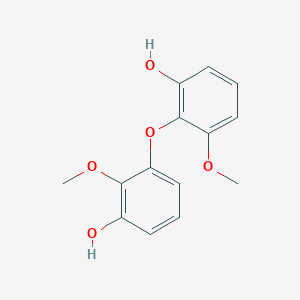
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
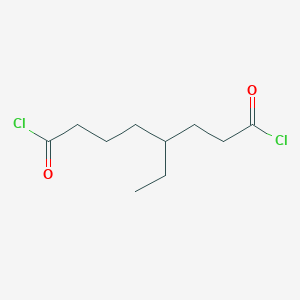
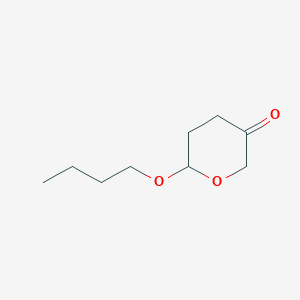
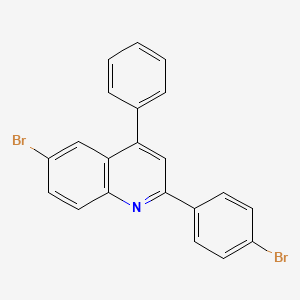
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
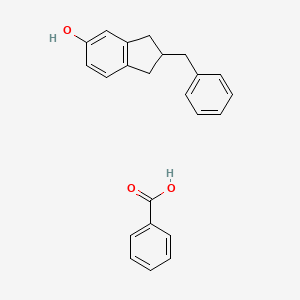
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
